molecular formula C9H10Cl2FNO2 B2508264 (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride CAS No. 2375247-70-2

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride

Cat. No.: B2508264
CAS No.: 2375247-70-2
M. Wt: 254.08
InChI Key: JRYXKAUAUHNNEX-QRPNPIFTSA-N
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Description

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base to form an imine intermediate.

    Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrolysis: The ester group is hydrolyzed under acidic conditions to produce the free acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing for purity, including HPLC and NMR spectroscopy, is conducted to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Dechlorinated or defluorinated products.

    Substitution: Nitrated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. It serves as a model compound for understanding the effects of halogen substituents on biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for the development of new drugs and crop protection agents.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride exerts its effects involves interaction with specific molecular targets. The chloro and fluoro substituents enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(4-chlorophenyl)propanoic acid
  • (2S)-2-Amino-3-(3-fluorophenyl)propanoic acid
  • (2S)-2-Amino-3-(4-fluorophenyl)propanoic acid

Uniqueness

Compared to similar compounds, (2S)-2-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYXKAUAUHNNEX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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